
1-(3,4,5-Trichlorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trichlorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
准备方法
The synthesis of 1-(3,4,5-Trichlorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ metal-catalyzed guanidylation or the use of cyanamides that react with derivatized amines .
化学反应分析
1-(3,4,5-Trichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(3,4,5-Trichlorophenyl)guanidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3,4,5-Trichlorophenyl)guanidine involves its interaction with various molecular targets. In biological systems, it can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and dissipation of proton motive force .
相似化合物的比较
1-(3,4,5-Trichlorophenyl)guanidine can be compared to other guanidine derivatives such as:
S-Methylisothiourea: Known for its efficiency as a guanidylating agent.
2-Aminoimidazolines: These cyclic guanidines are present in many natural products and have medicinal interest.
Thiazoles: These compounds have diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural properties and the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets.
属性
分子式 |
C7H6Cl3N3 |
|---|---|
分子量 |
238.5 g/mol |
IUPAC 名称 |
2-(3,4,5-trichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6Cl3N3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2H,(H4,11,12,13) |
InChI 键 |
IURKUCAZQFRGML-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


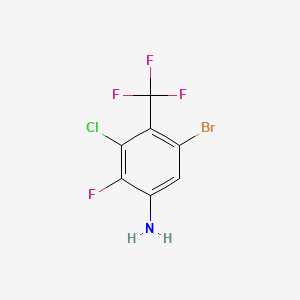

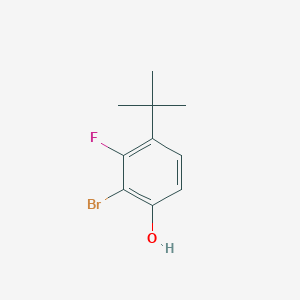

![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
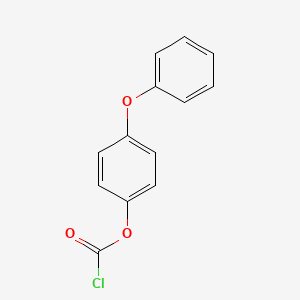
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
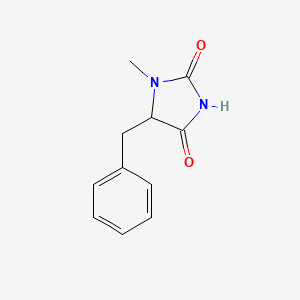
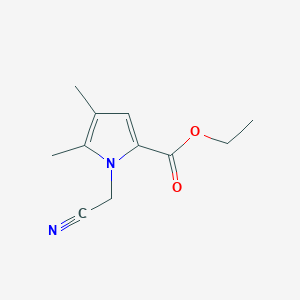

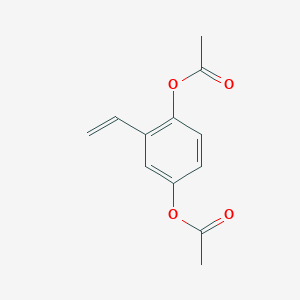

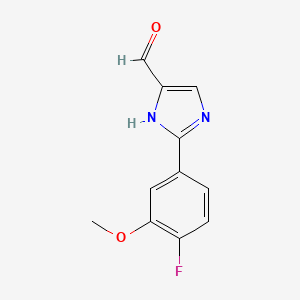
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
